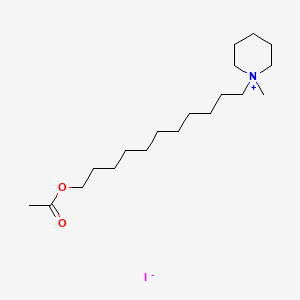![molecular formula C23H15N3O4S2 B12638197 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazolidinylidene moiety and a methoxyphenyl group, contributes to its potential therapeutic properties.
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. One common method includes the condensation of an appropriate anhydride with an amine, followed by cyclization. For instance, the preparation of isoindoline derivatives can be achieved through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially at the nitrogen atom, can yield a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors, particularly protein kinase CK2 inhibitors.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, a key enzyme involved in various cellular processes . By binding to the ATP-binding site of CK2, these compounds can disrupt the enzyme’s activity, leading to potential therapeutic effects in diseases where CK2 is deregulated.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole-based compounds, such as:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors but differ in their halogenation patterns.
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-:
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]- lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H15N3O4S2 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]thiophen-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H15N3O4S2/c1-30-14-5-3-13(4-6-14)26-22(29)19(32-23(26)24)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(28)25-20(16)27/h2-11,24H,1H3,(H,25,27,28) |
Clé InChI |
SAJVLIRHXSJMQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
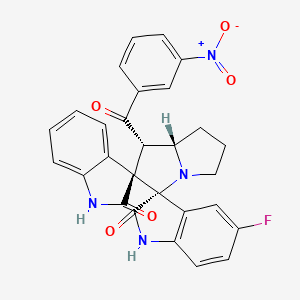
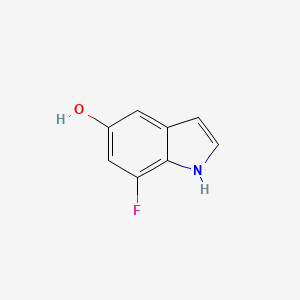
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)

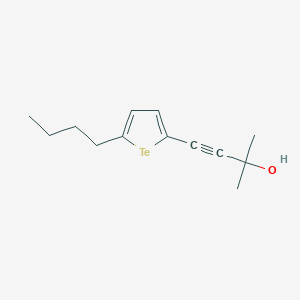
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
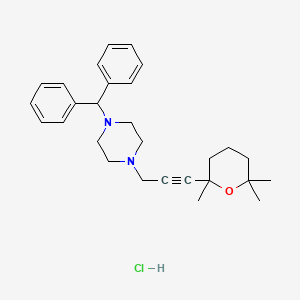
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
